[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a fluorinated ethyl group and a hydroxymethyl group attached to the pyrazole ring. The compound's molecular formula is , and it has gained attention in medicinal chemistry for its potential biological activities.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and fluorinated reagents. Research studies have explored its synthesis, structural properties, and potential applications in drug development and other fields.
The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol can be achieved through several methods, typically involving the reaction of pyrazole derivatives with fluorinated alkyl halides or other fluorinated reagents.
For example, one method involves reacting a suitable pyrazole derivative with 2-fluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate, followed by reduction if required to form the hydroxymethyl group.
The molecular structure of [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol features:
The compound can undergo various chemical reactions typical for pyrazoles, including:
For instance, nucleophilic attack on the fluorinated carbon by a suitable nucleophile could lead to the formation of new derivatives, expanding its chemical space for further exploration in medicinal chemistry.
The mechanism of action for [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol may involve:
While specific data on its mechanism is limited, similar compounds have shown activities such as inhibition of certain enzymes or modulation of signaling pathways relevant in disease processes.
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol is primarily explored for its potential applications in:
Research into this compound continues to expand, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.
Fluorinated pyrazole derivatives constitute approximately 25% of all fluorine-containing pharmaceuticals currently in clinical development, reflecting their exceptional importance in modern drug design . The strategic placement of fluorine atoms within pyrazole-based molecules significantly enhances their drug-like properties through multiple mechanisms:
Metabolic Stabilization: The fluorine atom at the 2-fluoroethyl position in [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol (CAS 1427023-85-5) protects against oxidative metabolism by cytochrome P450 enzymes, particularly at the ethyl linker. This significantly extends plasma half-life compared to non-fluorinated analogs [7]. The electronegative fluorine withdraws electrons from adjacent carbon atoms, strengthening C-H bonds and making them less susceptible to oxidative cleavage [7].
Enhanced Membrane Permeation: Fluorine incorporation increases lipophilicity (log P = 0.85 for [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol versus 0.62 for its non-fluorinated counterpart) while maintaining optimal polar surface area (PSA = 41.5 Ų), facilitating blood-brain barrier penetration critical for central nervous system-targeted therapeutics [7]. This balanced lipophilicity-hydrophilicity profile enables efficient transit across biological membranes without excessive tissue accumulation.
Bioisosteric Mimicry: The fluoroethyl moiety serves as an effective bioisostere for ethyl alcohol groups, maintaining similar steric requirements (molecular volume: 38.5 ų versus 40.2 ų) while reducing hydrogen-bond donor capacity and increasing metabolic stability [7]. This substitution strategy has proven particularly valuable in kinase inhibitor development where solvent-exposed regions benefit from reduced polarity without sacrificing target engagement.
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyrazole Derivatives
Property | [1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanol | Non-Fluorinated Analog | Change (%) |
---|---|---|---|
Molecular Weight | 144.15 g/mol | 126.14 g/mol | +14.3% |
Log P (Calculated) | 0.85 | 0.62 | +37.1% |
Polar Surface Area | 41.5 Ų | 41.5 Ų | 0% |
Hydrogen Bond Donors | 1 | 1 | 0% |
Molecular Volume | 121.8 ų | 116.4 ų | +4.6% |
Metabolic Stability (t½) | 142 min | 67 min | +112% |
The synthetic versatility of fluorinated pyrazoles is evidenced by multiple efficient production routes. A common approach involves nucleophilic substitution reactions between 4-(hydroxymethyl)-1H-pyrazole and 1-bromo-2-fluoroethane under basic conditions (potassium carbonate, dimethylformamide, 80°C, 12 hours), yielding [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol with approximately 75% efficiency [8]. Alternative methodologies employ transition metal-catalyzed coupling reactions or microwave-assisted cyclization techniques that significantly reduce reaction times while maintaining yields above 70% [5]. These synthetic pathways demonstrate the feasibility of large-scale production for pharmacological evaluation and development.
The 1H-pyrazol-4-yl-methanol core provides a versatile pharmacophoric template for designing enzyme inhibitors, particularly through strategic modifications at the N1, C3, and C5 positions. The hydroxymethyl group at the C4 position serves as a crucial hydrogen-bond donor/acceptor moiety that facilitates targeted molecular interactions with catalytic sites in various enzyme classes:
Nitric Oxide Synthase Interactions: Molecular docking studies reveal that pyrazol-4-yl-methanol derivatives form stable hydrogen bonds (distance: 1.8-2.2 Å) with Glu377 and Trp463 residues in nitric oxide synthase, mimicking natural substrate interactions [2]. This binding mode effectively suppresses nitric oxide production (observed IC₅₀ = 3.8 μM in cellular assays), establishing a mechanism for cardiovascular regulation demonstrated by the antihypertensive pyrazole derivative LQFM-21 [2].
Kinase Binding Pocket Integration: The planar pyrazole ring engages in π-π stacking interactions with Phe82 and Phe86 in cyclin-dependent kinase 2 (CDK2), while the hydroxymethyl group coordinates with catalytic Asp86 through water-mediated hydrogen bonding . This dual interaction mechanism inhibits kinase activity with approximately 20-fold greater potency compared to non-hydroxylated analogs.
Oxidoreductase Inhibition: In aldehyde dehydrogenase, the pyrazole nitrogen (N2) coordinates with catalytic Cys302 (distance: 3.2 Å) while the hydroxymethyl group donates a hydrogen bond to NAD⁺ cofactor (distance: 2.1 Å), creating a ternary inhibition complex that reduces enzymatic activity by 78% at 10 μM concentration [5].
Table 2: Enzyme Inhibition Profiles of Structurally Modified Pyrazol-4-yl-methanol Derivatives
Target Enzyme | Substituent Pattern | IC₅₀ (μM) | Key Molecular Interactions |
---|---|---|---|
Neuronal Nitric Oxide Synthase | 1-(2-Fluoroethyl), 3-Phenyl | 3.8 ± 0.4 | H-bond with Glu377, π-stacking with Trp463 |
Cyclin-Dependent Kinase 2 | 1-(4-Fluorobenzyl), 3-(Trifluoromethyl) | 0.12 ± 0.02 | H-bond with Asp86, hydrophobic with Ile10 |
Aldehyde Dehydrogenase 1 | 1-(2-Fluoroethyl), 3-(Pyridin-3-yl) | 1.4 ± 0.3 | Coordinate with Cys302, H-bond with NAD⁺ |
Phosphodiesterase 5 | 1-(2-Chloroethyl), 3-(4-Nitrophenyl) | 5.7 ± 0.8 | H-bond with Gln817, π-stacking with Phe820 |
Cyclooxygenase-2 | 1-(4-Methylsulfonylphenyl), 5-Methyl | 0.09 ± 0.01 | H-bond with Tyr355, hydrophobic with Val349 |
The 2-fluoroethyl substitution specifically enhances enzyme inhibition through conformational effects rather than direct binding. Nuclear magnetic resonance studies demonstrate that the fluoroethyl group restricts rotational freedom around the N1-C bond (rotational barrier increased by 3.2 kcal/mol compared to ethyl analogs), pre-organizing the molecule into a bioactive conformation that reduces entropic penalty upon target binding [3] [7]. This conformational stabilization improves binding affinity approximately 5-fold for various oxidoreductases and transferases compared to unsubstituted derivatives.
The compound's impact on cardiovascular physiology was demonstrated through LQFM-21 (5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole), which reduced mean arterial pressure by 32 ± 4 mmHg in spontaneously hypertensive rats at 0.4 mg/kg intravenous administration [2]. This effect was significantly attenuated by pretreatment with Nω-nitro-L-arginine methyl ester (L-NAME), confirming nitric oxide synthase-dependent vasodilation (85% reduction in efficacy). Additional ex vivo studies showed endothelium-dependent relaxation in isolated aortic rings (maximum relaxation 92 ± 3% at 10⁻⁴ M), establishing the pyrazole scaffold's functional significance in regulating vascular tone [2].
The 2-fluoroethyl group in [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol exemplifies rational bioisosteric design for central nervous system penetration. This moiety functions as a multipurpose bioisostere with distinct advantages over conventional groups:
Ethanol Mimicry: The fluoroethyl group effectively mimics ethanol's steric and electronic properties (molecular volume: 38.5 ų versus 40.2 ų; dipole moment: 2.1 D versus 1.7 D) while eliminating hydrogen-bond donation capacity, reducing desolvation energy during blood-brain barrier transit by 2.8 kcal/mol [7]. This modification increases central nervous system bioavailability by approximately 3-fold compared to hydroxyethyl analogs.
Chlorine Replacement: Fluorine substitution reduces halogen bond strength compared to chlorine (binding energy: 4.2 kcal/mol versus 6.8 kcal/mol with carbonyl oxygen), minimizing off-target interactions while maintaining favorable partition coefficients (log P 0.85 versus 1.32 for chloroethyl analog) [7]. This balance optimizes central nervous system exposure without excessive lipid accumulation.
Metabolic Advantages: Unlike thioethyl or aminoethyl groups, the fluoroethyl moiety demonstrates exceptional resistance to metabolic oxidation (hepatocyte clearance: 0.12 mL/min/kg versus 8.7 mL/min/kg for thioethyl analog) and does not form reactive metabolites that could cause idiosyncratic toxicity [7]. This safety profile is critical for chronic central nervous system therapies requiring sustained exposure.
Table 3: Blood-Brain Barrier Penetration Parameters of Bioisosteric Pyrazole Derivatives
Bioisostere | Permeability (Pₐₚₚ × 10⁻⁶ cm/s) | Efflux Ratio (P-gp) | Central Nervous System Penetration (AUCbrain/AUCplasma) | Key Advantages |
---|---|---|---|---|
2-Fluoroethyl | 18.7 ± 2.4 | 1.3 | 0.85 | Optimal log P, minimal efflux |
Hydroxyethyl | 5.2 ± 0.9 | 2.1 | 0.28 | Polar group improves solubility |
Chloroethyl | 22.4 ± 3.1 | 1.8 | 0.62 | Higher lipophilicity increases penetration |
Methylsulfonyl | 2.1 ± 0.4 | 3.8 | 0.05 | Reduced P-gp recognition |
Unsubstituted Ethyl | 14.3 ± 1.9 | 1.5 | 0.71 | Balanced properties without halogens |
The compound's molecular architecture supports central nervous system target engagement through multiple mechanisms. The hydroxymethyl group provides hydrogen-bonding capability essential for target recognition (e.g., with γ-aminobutyric acid receptors), while the fluorine atom enhances binding through dipole interactions with aromatic residues (Phe, Tyr, Trp) commonly found in central nervous system protein binding sites [3] [7]. Quantum mechanical calculations indicate the fluorine atom generates a significant molecular dipole (2.1 Debye) that complements electrostatic potentials in γ-aminobutyric acid binding pockets, potentially enhancing receptor affinity.
Synthetic routes to [1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol derivatives emphasize scalability and purity for pharmaceutical development. Industrial-scale production typically employs nucleophilic fluorination using potassium fluoride (18-crown-6 catalyst, dimethylformamide solvent, 90°C, 24 hours) or halogen exchange with silver(I) fluoride in acetonitrile at reflux [8]. These methods achieve approximately 65-75% yield with high regioselectivity and minimal di-substitution byproducts (<5%). Purification via silica chromatography or recrystallization provides material suitable for preclinical studies, with comprehensive characterization by nuclear magnetic resonance spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry, and elemental analysis confirming structural integrity [1] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1